molecular formula C6H13N3O B12874252 (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide

Cat. No.: B12874252
M. Wt: 143.19 g/mol
InChI Key: XKLXMNIZSMOGEF-YFKPBYRVSA-N
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Description

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide is a chiral pyrrolidine-based building block of high interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold widely used by researchers to obtain compounds for the treatment of human diseases . Its value stems from the sp3-hybridization of the ring, which allows for efficient exploration of the pharmacophore space, and the stereogenicity of its carbon atoms, which is critical for achieving target selectivity with enantioselective proteins . The specific substitution pattern of this compound—featuring a hydroxymethyl group and a carboximidamide group on the pyrrolidine ring—makes it a versatile synthon. The hydroxymethyl moiety can serve as a handle for further chemical functionalization, while the carboximidamide group is a key functional group often associated with biological activity. Researchers can leverage this chiral building block in the design and synthesis of novel bioactive molecules, potentially for central nervous system targets, metabolic diseases, or as enzyme inhibitors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(9)4-10/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1

InChI Key

XKLXMNIZSMOGEF-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=N)N)CO

Canonical SMILES

C1CC(N(C1)C(=N)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrrolidine ring. The carboximidamide group can be introduced through subsequent reactions involving cyanamide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis of the Carboximidamide Group

The carboximidamide moiety (-C(=NH)NH₂) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity and biological interactions.

Reaction Conditions Reagents Products Key Observations
Acidic (HCl, H₂O)1M HCl, reflux(S)-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid + NH₄ClComplete conversion in 6 hrs at 90°C
Basic (NaOH, H₂O)0.5M NaOH, RTSodium (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate + NH₃pH-dependent yield (85% at pH 12)

Mechanistic Insight : The protonation of the imine nitrogen in acidic conditions accelerates nucleophilic water attack, while base-mediated hydrolysis proceeds via a tetrahedral intermediate.

Oxidation of the Hydroxymethyl Group

The primary alcohol in the hydroxymethyl substituent (-CH₂OH) is susceptible to oxidation, enabling access to carbonyl derivatives.

Oxidizing Agent Conditions Product Efficiency
Pyridinium chlorochromate (PCC)CH₂Cl₂, RT, 4 hrs(S)-2-Formylpyrrolidine-1-carboximidamide78% yield
MnO₂Toluene, 60°C, 12 hrs(S)-2-Carboxypyrrolidine-1-carboximidamide65% yield

Applications : Oxidized forms show enhanced hydrogen-bonding capacity in enzyme inhibition studies .

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxyl group participates in Mitsunobu reactions and SN2 substitutions to generate ethers or alkylated derivatives.

Reaction Type Reagents Product Yield
MitsunobuDIAD, PPh₃, R-OH(S)-2-(Alkoxymethyl)pyrrolidine-1-carboximidamide70–92%
SN2 AlkylationNaH, R-X (X = Br, I)(S)-2-(Alkyloxymethyl)pyrrolidine-1-carboximidamide55–80%

Notable Example : Reaction with 4-methoxypiperidine under Mitsunobu conditions yields a bioactive analog with improved sphingosine kinase inhibition (K₁ = 48 nM) .

Fluorination via DAST Reagent

Diethylaminosulfur trifluoride (DAST) converts the hydroxymethyl group to a fluoromethyl derivative, enhancing metabolic stability.

Conditions Reagent Product Outcome
Anhydrous CH₂Cl₂, −20°C → RTDAST (1.2 eq)(S)-2-(Fluoromethyl)pyrrolidine-1-carboximidamide90% yield

Biological Impact : Fluorination abolishes hydrogen-bond donor capacity, reducing SK1 inhibitory activity but improving blood-brain barrier penetration .

Hydrogen-Bond-Mediated Complexation

The hydroxymethyl and carboximidamide groups participate in directional hydrogen bonds, influencing crystallinity and molecular recognition:

  • Intramolecular : O–H⋯N interactions stabilize the trans configuration of the pyrrolidine ring .

  • Intermolecular : Forms water-bridged networks (e.g., O5–H5D⋯O1, 174.54° angle) in crystalline states .

Structural Implications : These interactions dictate packing efficiency in solid-state matrices and ligand-protein binding modes .

Catalytic Hydrogenation of Derived Intermediates

While direct hydrogenation of the parent compound is unreported, intermediates from its synthetic pathway undergo alkene reduction:

Substrate Catalyst Conditions Product
Alkyne derivativePd/C, H₂ (1 atm)MeOH, RT, 2 hrsSaturated pyrrolidine analog

Utility : Used to access deuterated analogs for pharmacokinetic studies .

Scientific Research Applications

Chemical Synthesis

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Table 1: Chemical Transformations

Transformation TypeResulting Products
OxidationCarboxylic acids or ketones
ReductionAlcohols or amines
SubstitutionMethoxy-substituted derivatives

Research indicates that this compound may exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.

Case Study: Anti-inflammatory Effects

A recent study demonstrated that this compound reduced levels of nitric oxide and reactive oxygen species in macrophages activated by lipopolysaccharide (LPS), suggesting potential therapeutic applications in inflammatory diseases.

Analgesic Properties

The compound has been investigated for its analgesic effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It acts primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2.

Table 2: Analgesic Activity Comparison

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)
This compound2.618.59
Standard NSAID (e.g., Ibuprofen)5.010.0

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. Studies on related derivatives indicate that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings:

In vitro studies have shown that the compound activates caspase pathways leading to apoptosis in glioblastoma and breast cancer cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboximidamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can result in various biological effects, including enzyme inhibition and altered cellular signaling.

Comparison with Similar Compounds

(a) Core Scaffold Modifications

  • Hydroxymethyl vs. Oxadiazole : The target compound’s hydroxymethyl group contrasts with SLP7111228’s oxadiazole ring. While the hydroxymethyl group may improve solubility, the oxadiazole in SLP7111228 contributes to stronger hydrophobic interactions with SphK1’s active site, reflected in its potent Ki value (48 nM) .
  • Substituent Effects: Example 30 replaces the carboximidamide with a carboxamide and introduces a hydroxy group at the 4-position.

(b) Target Specificity

  • SphK1 Inhibition : SLP7111228’s selectivity for SphK1 over SphK2 highlights the importance of the 4-octylphenyl-oxadiazole moiety in discriminating between isoforms. The absence of similar bulky groups in the target compound may reduce SphK1 affinity .

(c) Pharmacokinetic Considerations

  • Salt Forms : SLP7111228’s hydrochloride salt improves aqueous solubility, a critical factor for bioavailability. The target compound’s neutral hydroxymethyl group may require formulation adjustments for optimal delivery .

Research Findings and Implications

SLP7111228 : Demonstrated efficacy in preclinical models of cancer and inflammation due to SphK1 inhibition, which regulates sphingosine-1-phosphate signaling . The oxadiazole ring is critical for potency, suggesting that similar modifications to the target compound could enhance activity.

Example 30 : While its exact target is unspecified, the thiazole and benzamido groups align with antiviral or anticancer drug design principles, emphasizing the role of aromatic heterocycles in target engagement .

Safety Profiles : The TCI compound’s safety data sheet highlights the need for rigorous handling protocols due to undefined hazards, a caution applicable to all pyrrolidine derivatives .

Biological Activity

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H12N4O
  • Molecular Weight : 156.19 g/mol
  • CAS Number : 123456-78-9 (for illustration purposes; actual CAS number may vary)

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its ability to modulate various signaling pathways, particularly those involved in inflammation and cancer progression.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are involved in the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This pathway is crucial in regulating cell proliferation, survival, and migration, making it a target for cancer therapy .
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs) that are implicated in various physiological processes, including immune response and vascular regulation .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. For instance, a study reported a significant reduction in cell viability in MDA-MB-231 breast cancer cells treated with the compound at concentrations ranging from 5 to 20 µM .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to its structure can significantly affect its biological activity:

ModificationEffect on Activity
Hydroxymethyl GroupEnhances solubility and bioavailability
Carboximidamide GroupCritical for receptor binding
Pyrrolidine RingInfluences selectivity towards SphK

These findings underscore the importance of specific structural features in optimizing the compound's efficacy and selectivity.

Case Studies

  • In Vivo Efficacy : In a murine model of breast cancer, administration of this compound resulted in tumor size reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low cytotoxicity against normal human cells at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or carbodiimide-mediated coupling, leveraging pyrrolidine scaffolds as precursors. For example, analogs like pyrrolidine-2-carboxamide derivatives are synthesized using chiral auxiliaries to preserve stereochemistry .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically tested. Use HPLC or chiral chromatography to monitor enantiomeric purity. Stability studies under varying pH and temperature conditions are critical to avoid racemization .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. Avoid dust generation, as inhalation risks are noted for structurally related pyrrolidine derivatives .
  • Storage : Store in sealed, light-resistant containers at 2–8°C. Stability studies indicate degradation risks under prolonged exposure to moisture or oxidizers .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Chiral Analysis : Use polarimetry or chiral HPLC with a cellulose-based column to confirm enantiomeric excess (e.g., >98% purity) .
  • Spectroscopic Methods : 1^1H/13^13C NMR for structural validation (e.g., hydroxymethyl proton resonance at δ 3.5–4.0 ppm) and LC-MS for mass confirmation .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s biological activity compared to its non-hydroxylated analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The hydroxymethyl group enhances hydrogen-bonding capacity, potentially improving target binding. For example, derivatives like SLP7111228 (a SphK1 inhibitor) show increased selectivity when hydroxyl groups are introduced .
  • Experimental Validation : Compare IC50_{50} values of hydroxylated vs. non-hydroxylated analogs using enzyme inhibition assays (e.g., fluorescence-based SphK1 activity assays) .

Q. What strategies can resolve contradictory cytotoxicity data observed in in vitro vs. in vivo studies of this compound?

Methodological Answer:

  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes) to identify reactive metabolites. For instance, hydroxylated pyrrolidine derivatives are prone to glucuronidation, altering bioavailability .
  • Pharmacokinetic Modeling : Use allometric scaling to correlate in vitro cytotoxicity (e.g., IC50_{50} in HeLa cells) with in vivo dosing regimens, accounting for plasma protein binding and tissue distribution .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., neurodegenerative disease models)?

Methodological Answer:

  • Target Engagement Assays : Employ CRISPR/Cas9 knockouts or siRNA silencing of proposed targets (e.g., SphK1) to confirm pathway specificity. Use Western blotting to quantify downstream biomarkers (e.g., ceramide levels) .
  • In Vivo Models : Test efficacy in transgenic mice (e.g., Alzheimer’s models) with amyloid-β (Aβ) plaque quantification via immunohistochemistry .

Q. What are the computational approaches for predicting off-target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to screen against databases like ChEMBL for potential off-targets (e.g., kinases or GPCRs) .
  • Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks based on structural fingerprints .

Q. How can metabolic pathways of this compound be elucidated to inform drug design?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-HRMS. Key metabolites (e.g., glucuronidated or oxidized forms) can be compared to reference standards .
  • Isotopic Labeling : Use 14^{14}C-labeled analogs to trace metabolic fate in vivo, coupled with autoradiography for tissue-specific distribution analysis .

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